Gomisin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

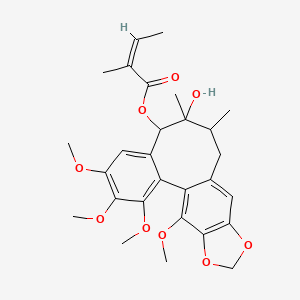

Gomisin B, also known as this compound, is a useful research compound. Its molecular formula is C28H34O9 and its molecular weight is 514.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

One of the most significant applications of Gomisin B is its neuroprotective effect, particularly in the context of Alzheimer's disease. A study conducted on APP/PS1 transgenic mice demonstrated that this compound significantly improved cognitive dysfunction. The research involved behavioral assessments using the Morris water maze and open field tests, along with biochemical analyses to measure oxidative stress and neuronal apoptosis. The results indicated that this compound not only inhibited β-site APP-Cleaving Enzyme 1 (BACE1) but also exhibited anti-apoptotic properties, leading to enhanced cognitive functions in the treated mice .

Case Study: Cognitive Function Enhancement

- Study Design : APP/PS1 transgenic mice were treated with this compound.

- Methods : Behavioral tests (Morris water maze, open field test), biochemical assays (oxidative stress markers), and histological evaluations.

- Findings : Significant improvement in cognitive functions attributed to inhibition of oxidative stress and apoptosis.

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting NF-κB signaling pathways in LPS-stimulated monocytes. This suggests potential applications in treating inflammatory diseases and conditions where inflammation plays a critical role .

Data Table: Anti-Inflammatory Effects of this compound

| Study Reference | Cell Type | Treatment Concentration | Effect Observed |

|---|---|---|---|

| Monocytes | 10 µM | Inhibition of NF-κB activation | |

| Various cell lines | Varies | Modulation of inflammatory markers |

Hepatoprotective Effects

Research has highlighted the hepatoprotective effects of this compound against liver injury induced by toxins such as carbon tetrachloride (CCl4). In animal models, pretreatment with this compound resulted in reduced liver necrosis and improved serum biochemical parameters related to liver function. This positions this compound as a potential candidate for developing treatments for liver diseases .

Case Study: Liver Injury Protection

- Study Design : Rats were administered CCl4 to induce liver injury; this compound was used as a pretreatment.

- Methods : Histological analysis and serum biochemical tests were performed.

- Findings : Significant reduction in liver damage markers and improvement in histological integrity.

Cardiovascular Applications

This compound has been identified as having potential applications in cardiovascular health. A study indicated its involvement in myocardial protection, suggesting that it could mitigate damage during ischemic events. This is particularly relevant for developing therapeutic strategies for myocardial infarction .

Data Table: Cardiovascular Effects of this compound

Propiedades

Fórmula molecular |

C28H34O9 |

|---|---|

Peso molecular |

514.6 g/mol |

Nombre IUPAC |

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9- |

Clave InChI |

BKGUPIVDQHHVMV-ZROIWOOFSA-N |

SMILES isomérico |

C/C=C(/C)\C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |

SMILES canónico |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |

Sinónimos |

gomisin B schisandrer B schisantherin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.